molecular formula C14H26N2O B3059657 N,N~2~-dicyclohexylglycinamide CAS No. 1085-45-6

N,N~2~-dicyclohexylglycinamide

Cat. No.: B3059657
CAS No.: 1085-45-6
M. Wt: 238.37
InChI Key: QDZDMLIMJVTASF-UHFFFAOYSA-N
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Description

N,N~2~-dicyclohexylglycinamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two cyclohexyl groups attached to a glycinamide moiety, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of N,N~2~-dicyclohexylglycinamide typically involves the reaction of cyclohexylamine with glycine derivatives under specific conditions. One common method includes the use of cyclohexyl isocyanate and glycine in the presence of a catalyst to facilitate the formation of the desired amide bond . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N,N~2~-dicyclohexylglycinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups, depending on the reagents and conditions used.

Scientific Research Applications

N,N~2~-dicyclohexylglycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other amide linkages.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: this compound is utilized in the production of various industrial chemicals and materials, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N~2~-dicyclohexylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

N,N~2~-dicyclohexylglycinamide can be compared with other similar compounds, such as N,N-dicyclohexylmethylamine and N,N-dicyclohexylcarbodiimide. While these compounds share structural similarities, this compound is unique due to its specific glycinamide moiety, which imparts distinct chemical properties and reactivity .

Similar Compounds

  • N,N-dicyclohexylmethylamine
  • N,N-dicyclohexylcarbodiimide

Properties

IUPAC Name

N-cyclohexyl-2-(cyclohexylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c17-14(16-13-9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h12-13,15H,1-11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZDMLIMJVTASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085-45-6
Record name N-Cyclohexyl-2-(cyclohexylamino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1085-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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